molecular formula C4H10N2O3 B1196006 N-Nitrosomethyl-2,3-dihydroxypropylamine CAS No. 86451-37-8

N-Nitrosomethyl-2,3-dihydroxypropylamine

Cat. No.: B1196006
CAS No.: 86451-37-8
M. Wt: 134.13 g/mol
InChI Key: YHOZMWRNWDWYKJ-UHFFFAOYSA-N
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Description

Historical Context of Nitrosamine (B1359907) Investigations in Chemical Biology

The scientific investigation into N-nitrosamines, a class of organic compounds characterized by the N–N=O functional group, has a history rooted in toxicology and cancer research. nih.govtaylorandfrancis.com The landscape of this research changed dramatically in 1956 when two British scientists, John Barnes and Peter Magee, reported that dimethylnitrosamine induced liver tumors in rats. wikipedia.org Subsequent research affirmed this finding, with studies showing that approximately 90% of the 300 nitrosamines tested were carcinogenic in a wide variety of animal species. wikipedia.org This discovery spurred decades of investigation into the occurrence, formation, and biological mechanisms of these compounds.

N-nitrosamines can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be derived from nitrites. nih.govwikipedia.orgfda.gov This reaction is favored by conditions such as high temperatures and acidity. nih.gov Researchers initially identified nitrosamines in various consumer and environmental sources, including preserved foods, beverages, tobacco products, and industrial settings. taylorandfrancis.comwikipedia.orglgcstandards.com

A significant development in the history of nitrosamine research occurred in June 2018, when regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) reported the detection of N-nitrosodimethylamine (NDMA) in batches of the angiotensin II receptor blocker, valsartan. lgcstandards.comeuropa.eupharmaexcipients.com This finding was followed by the discovery of other nitrosamines, such as N-nitrosodiethylamine (NDEA), in other 'sartan' medications and subsequently in different drug classes like ranitidine (B14927) and metformin. lgcstandards.comeuropa.eupharmaexcipients.com

These events led to widespread drug recalls and a global regulatory response, compelling the pharmaceutical industry to conduct comprehensive risk assessments for the presence of nitrosamine impurities in all human medicines. fda.goveuropa.euusp.org The focus expanded from simple, volatile nitrosamines to a more complex and diverse group known as nitrosamine drug substance-related impurities (NDSRIs). acs.org These impurities can form when the active pharmaceutical ingredient (API) itself or its impurities, containing secondary or tertiary amine structures, react with residual nitrites often found in excipients. fda.govacs.org This ongoing scrutiny has underscored the importance of understanding the chemical biology of a wide array of nitrosamine structures to predict and control their formation in medicinal products. usp.orgnih.gov

Importance of N-Nitrosomethyl-2,3-dihydroxypropylamine as a Model Nitrosamine in Mechanistic Studies

This compound is a specific nitrosamine compound that serves as a relevant subject for mechanistic studies within the broader context of nitrosamine research. Its molecular structure, containing hydroxyl groups, makes it an example of a more complex, functionalized nitrosamine, distinguishing it from simpler alkyl nitrosamines like NDMA.

Below are the computed chemical and physical properties of this compound:

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₃PubChem nih.gov
Molecular Weight 134.13 g/mol PubChem nih.gov
IUPAC Name N-(2,3-dihydroxypropyl)-N-methylnitrous amidePubChem nih.gov
CAS Number 86451-37-8PubChem nih.gov
Synonyms 3-(Methylnitrosoamino)-1,2-propanediol, NmdhpPubChem nih.gov

The study of compounds like this compound is crucial for developing a comprehensive understanding of structure-activity relationships (SARs) among nitrosamines. nih.gov The carcinogenic potency of nitrosamines is linked to their metabolic activation, often through an α-hydroxylation mechanism catalyzed by Cytochrome P450 enzymes. lgcstandards.comnih.gov The presence of structural features, such as the hydroxyl groups in this compound, can significantly influence this metabolic pathway and, consequently, the compound's biological activity. lgcstandards.com

Research into the metabolism of structurally similar compounds provides insight into the potential role of this compound in mechanistic investigations. For example, studies on the metabolism of N-nitrosobis(2-hydroxypropyl)amine (ND2HPA) in rats identified N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA) as a urinary metabolite. nih.gov The study suggested that metabolites like NM2HPA could be important intermediates in the metabolic activation of the parent compound. nih.gov While distinct from this compound, the investigation of NM2HPA highlights the importance of identifying and studying hydroxylated nitrosamine metabolites to understand the complete mechanism of action. By serving as a model for NDSRIs, research on this compound can contribute valuable data for predicting the biological properties of other complex nitrosamines found as impurities in pharmaceutical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86451-37-8

Molecular Formula

C4H10N2O3

Molecular Weight

134.13 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-N-methylnitrous amide

InChI

InChI=1S/C4H10N2O3/c1-6(5-9)2-4(8)3-7/h4,7-8H,2-3H2,1H3

InChI Key

YHOZMWRNWDWYKJ-UHFFFAOYSA-N

SMILES

CN(CC(CO)O)N=O

Canonical SMILES

CN(CC(CO)O)N=O

Other CAS No.

86451-37-8

Synonyms

3-(methylnitrosamino)-1,2-propanediol
N-nitrosomethyl-2,3-dihydroxypropylamine
nitrosomethyl-1,2-dihydroxypropylamine

Origin of Product

United States

Methodological Approaches in N Nitrosomethyl 2,3 Dihydroxypropylamine Research

Synthetic Strategies for N-Nitrosomethyl-2,3-dihydroxypropylamine and Structural Analogues

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established chemical principles for N-nitrosamine formation. The primary route involves the nitrosation of its corresponding secondary amine precursor, 3-Methylamino-1,2-propanediol (B1225494). researchgate.netorganic-chemistry.org This precursor can be synthesized through several methods, including the reaction of 3-chloro-1,2-propanediol (B139630) with monomethylamine in an alkaline environment or the reaction of 2,3-epoxy-1-propanol with methylamine. chemicalbook.comsfdchem.comresearchgate.net A patented method describes a two-stage temperature process for reacting glycerin chlorohydrin with an aqueous monomethylamine solution in the presence of catalysts to produce high-purity 3-methylamino-1,2-propanediol. google.com

The subsequent and final step is the nitrosation of the secondary amine, 3-Methylamino-1,2-propanediol. This reaction is typically achieved by treating the amine with a nitrosating agent, such as nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. edqm.euacs.org The lone pair of electrons on the secondary nitrogen atom attacks the nitrosonium cation (NO⁺), leading to the formation of the N-nitroso bond and yielding the final this compound product. edqm.eu

Strategies for synthesizing structural analogues, such as other hydroxylated nitrosamines, follow similar principles. For instance, N-Nitrosodiisopropanolamine (NDIPLA), a related compound, is synthesized from its precursor, diisopropanolamine. chemicalbook.comveeprho.com These synthetic routes are crucial for producing reference standards for analytical method development and toxicological studies. veeprho.com

Advanced Analytical Techniques for Research-Grade Detection and Quantification

The detection and quantification of N-nitrosamines, particularly polar compounds like this compound, in various matrices present significant analytical challenges due to their presence at trace levels. ijpsjournal.comresearchgate.net Regulatory bodies have imposed stringent limits on nitrosamine (B1359907) impurities in pharmaceutical products, necessitating the development of highly sensitive and specific analytical methods. acs.orgpolpharma.com

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard and the most versatile technique for the analysis of a broad range of nitrosamine impurities, including those that are less volatile or thermally unstable. ijpsjournal.comnih.gov This method offers high sensitivity and specificity, enabling detection at nanogram-per-liter levels. nih.gov For polar nitrosamines, specific methods have been developed and validated. edqm.eu

A typical LC-MS/MS method involves chromatographic separation on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive. researchgate.netresearchgate.net Following separation, the analyte is ionized, commonly using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and detected by a tandem mass spectrometer. researchgate.netresearchgate.net The use of Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity, making it suitable for trace analysis in complex matrices like pharmaceutical drug substances. polpharma.comresearchgate.net Two-dimensional LC (2D-LC) systems can be employed for particularly complex, lipophilic drug matrices to separate the nitrosamine analytes from the active pharmaceutical ingredient (API) before detection. nih.gov

Table 1: Representative LC-MS/MS Parameters for Nitrosamine Analysis
ParameterConditionReference
Chromatography System UHPLC/HPLC ijpsjournal.com
Column Reversed-phase C18 (e.g., XSelect HSS T3, InertSustain AQ-C18) researchgate.net
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Methanol/Acetonitrile researchgate.net
Elution Gradient researchgate.net
Ion Source APCI or ESI, Positive Mode researchgate.netresearchgate.net
Detection Mode Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of nitrosamines. researchgate.net While perhaps less sensitive than LC-MS/MS for absolute trace quantification, its strength lies in its ability to conduct parallel analysis of multiple samples, making it efficient for comparative studies and screening. veeprho.com The method involves applying samples to a pre-coated silica (B1680970) gel HPTLC plate, which is then developed in a chamber with a suitable mobile phase. polpharma.comnih.gov

For certain nitrosamines, derivatization is employed to improve detection. A common approach is denitrosation followed by derivatization of the resulting amine with a fluorescent tag like dansyl chloride. researchgate.netnih.gov This significantly enhances the sensitivity of detection by fluorescence scanning. researchgate.net The use of non-ionic surfactants in the mobile phase has also been shown to enhance the fluorescence intensity of these derivatives. researchgate.net For comparative analysis, this compound can be chromatographed alongside its structural analogues and reference standards on the same plate, allowing for a direct comparison of their chromatographic behavior (Rf values). nih.gov

Table 2: General HPTLC Method Parameters for Nitrosamine Analysis
ParameterConditionReference
Stationary Phase Silica gel 60 F254 HPTLC plates researchgate.netnih.gov
Mobile Phase Example Toluene-ethyl acetate-diethyl amine (7:2:1, v/v/v) nih.gov
Derivatization (optional) Dansyl chloride (for fluorescence detection) researchgate.net
Detection Densitometric scanning at a specific wavelength (e.g., 254 nm) or fluorescence detection post-derivatization researchgate.netnih.gov

The field of analytical chemistry is continually evolving, with new techniques emerging to address the challenges of impurity analysis. For nitrosamines, high-resolution mass spectrometry (HRMS), often coupled with LC, provides greater certainty in structural elucidation compared to standard tandem mass spectrometry by providing highly accurate mass measurements of analytes. usp.org This is particularly useful for identifying unknown or novel nitrosamine impurities. youtube.com

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation, making it a high-throughput screening tool. nih.gov For complex mixtures where co-elution is a problem, two-dimensional liquid chromatography (2D-LC) offers enhanced separation by subjecting a fraction from the first chromatographic dimension to a second, different separation mechanism before MS detection. nih.gov Furthermore, in silico tools that integrate quantum mechanics (QM) with molecular docking are being developed to predict the metabolic fate and carcinogenic potential of nitrosamines, guiding analytical and toxicological investigations. nih.gov

In Vitro Experimental Systems for Biological Investigation

To understand the potential biological effects of this compound, researchers utilize in vitro experimental systems that can simulate metabolic processes occurring in living organisms.

Many nitrosamines are not mutagenic themselves but require metabolic activation to become reactive species that can interact with DNA. nih.gov The most common in vitro system for studying this process is the liver S9 fraction, which is the supernatant from a liver homogenate centrifuged at 9,000g. chemicalbook.com This fraction contains a mixture of microsomal and cytosolic enzymes, most notably the cytochrome P450 (CYP) family of enzymes, which are crucial for Phase I metabolism. chemicalbook.comnih.govnih.gov

Research has demonstrated that this compound exhibits positive mutagenicity in the Ames test (using Salmonella typhimurium strain TA100) specifically in the presence of liver S9 fractions from rats, hamsters, and mice. chemicalbook.com This finding indicates that enzymes within the S9 mix convert the compound into a mutagen. The study further showed that this metabolic activation is dependent on the presence of the cofactor NADP+ and is significantly inhibited by carbon monoxide, which strongly implicates the involvement of cytochrome P450 enzymes in the activation pathway. chemicalbook.com The metabolic reaction is believed to be an α-hydroxylation, which is a common activation pathway for nitrosamines, leading to the formation of an unstable intermediate that can ultimately generate a DNA-reactive electrophile. nih.gov

Table 3: Summary of In Vitro Metabolic Activation Findings for this compound
CompoundIn Vitro SystemBacterial StrainResultKey FindingsReference
This compoundLiver S9 Fractions (Rat, Hamster, Mouse)Salmonella typhimurium TA100Positive MutagenicityActivation is dependent on S9 fraction and NADP+; inhibited by carbon monoxide, indicating Cytochrome P450 involvement. chemicalbook.com

Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Strain TA100)

The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method for evaluating the mutagenic potential of chemical substances. journalagent.com This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. journalagent.com The test assesses the ability of a substance to cause mutations that restore the gene function for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. journalagent.com The Salmonella typhimurium strain TA100 is particularly sensitive to mutagens that cause base-pair substitutions. nih.gov For many N-nitrosamines, metabolic activation, typically by a rat or hamster liver S9 fraction, is necessary to convert them into their mutagenic forms. nih.govnih.gov

General findings for other N-nitrosamines have shown that assay conditions, such as the choice of solvent and the use of a pre-incubation step, can significantly influence the detection of mutagenicity. nih.gov For instance, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have demonstrated clear mutagenic effects in S. typhimurium TA100 when metabolically activated with a hamster liver S9 mix and using a pre-incubation method. nih.gov

Isolated Cell Culture Models for Genotoxic Assessments

Genotoxicity assessment in isolated cell culture models provides valuable information on the potential of a chemical to damage genetic material in mammalian cells. Various endpoints are evaluated, including DNA damage, chromosomal aberrations, and gene mutations. For many N-nitrosamines, these assays require an external metabolic activation system, as the cell lines used may have limited metabolic capacity. nih.gov

There is a lack of specific published studies on the genotoxic assessment of this compound in isolated cell culture models. However, research on the structurally related compound, N-Nitroso(2,3-dihydroxypropyl)(2-hydroxypropyl)amine, found that it did not elicit DNA repair in the hepatocyte primary culture (HPC)/DNA-repair test. nih.gov The HPC/DNA repair test is a genotoxicity assay that measures unscheduled DNA synthesis (UDS) in primary hepatocytes following exposure to a test chemical. nih.govnih.gov A positive result in this assay indicates that the chemical has induced DNA damage, which in turn triggers DNA repair mechanisms. nih.gov

Studies on other N-nitrosamines have demonstrated their genotoxic potential in various cell culture systems. For example, N-nitroso propranolol (B1214883) has been shown to induce DNA strand breakage in the metabolically competent human HepaRG cell line. researchgate.net Similarly, N-nitroso-chlordiazepoxide induced a dose-dependent increase in DNA single-strand breaks in V79 cells and DNA fragmentation and repair synthesis in primary cultures of rat and human hepatocytes. nih.gov These studies highlight the utility of in vitro cell models in elucidating the genotoxic mechanisms of N-nitrosamines.

In Vivo Animal Models for Mechanistic Studies of Biological Activity

In vivo animal models are crucial for understanding the carcinogenic potential and organ-specific effects of chemical compounds under physiological conditions. Studies involving this compound (NMDHP) have been conducted in rat models to investigate its biological activity.

In a comparative study, four nitrosomethylalkylamines, including NMDHP, were administered to F344 rats in their drinking water. nih.gov NMDHP was identified as the least potent carcinogen among the tested compounds, which also included nitrosodimethylamine (NDMA), nitrosomethyl-2-oxopropylamine (NMOP), and nitrosomethyl-2-hydroxy-propylamine (NMHP). nih.gov The administration of NMDHP resulted in the development of tumors in several organs, albeit after a prolonged induction period compared to the other compounds. nih.gov The primary target organs for NMDHP-induced carcinogenesis in rats were the lungs, with a notable incidence of lung tumors. nih.gov Additionally, neoplastic nodules in the liver, as well as a few tumors in the esophagus and nasal cavity, were observed in the animals treated with NMDHP. nih.gov

These findings indicate that NMDHP is a carcinogen in rats, with a distinct target organ specificity compared to other structurally related nitrosomethylalkylamines. The long latency period for tumor development suggests a lower carcinogenic potency for NMDHP under the experimental conditions of this study. nih.gov

Table 1: Carcinogenic Effects of this compound (NMDHP) in F344 Rats

OrganTumor TypeIncidence
LungTumorsHigh
LiverNeoplastic NodulesObserved
EsophagusTumorsLow
Nasal CavityTumorsLow

Data sourced from Lijinsky & Reuber (1984). nih.gov

Investigations into the Formation and Chemical Pathways of N Nitrosomethyl 2,3 Dihydroxypropylamine

Precursor Identification and Nitrosation Reaction Mechanisms

The synthesis of N-Nitrosomethyl-2,3-dihydroxypropylamine is fundamentally dependent on the presence of a suitable precursor molecule and a nitrosating agent. The reaction mechanism involves the introduction of a nitroso group (-N=O) to an amine.

The primary precursor for the formation of this compound is the secondary amine, 3-methylamino-1,2-propanediol (B1225494) (MAPD). google.com Secondary amines are particularly susceptible to nitrosation because they can readily react with nitrosating agents to form stable N-nitrosamines. The general structure of a secondary amine features a nitrogen atom bonded to two organic substituents and one hydrogen atom. In the case of MAPD, these are a methyl group and a 2,3-dihydroxypropyl group.

The synthesis of 3-methylamino-1,2-propanediol itself can be achieved through various chemical routes. One common method involves the reaction of 3-chloro-1,2-propanediol (B139630) with monomethylamine in an alkaline environment, often facilitated by sodium hydroxide (B78521). google.com Another patented method describes the synthesis of high-purity 3-methylamino-1,2-propanediol by reacting glycerin chlorohydrin with an aqueous solution of monomethylamine in the presence of sodium hydroxide and sodium bicarbonate as catalysts. This process is carried out in two temperature stages to optimize the reaction.

A variety of nitrosating agents can facilitate the conversion of secondary amines to N-nitrosamines. These agents are essentially carriers of the nitrosonium ion (NO+), which is the electrophile that attacks the nitrogen atom of the secondary amine. Common nitrosating agents include:

Nitrous Acid (HNO₂): Often formed in situ from nitrites (like sodium nitrite) in an acidic medium.

Dinitrogen Trioxide (N₂O₃) and Dinitrogen Tetroxide (N₂O₄): These nitrogen oxides are potent nitrosating agents.

Nitrosyl Halides (e.g., NOCl): These can also act as effective nitrosating agents.

The general mechanism for the nitrosation of a secondary amine by nitrous acid involves the protonation of nitrous acid to form the nitrosonium ion, which then reacts with the unprotonated amine.

Influence of Reaction Environment and Matrix Composition on Formation

The efficiency and rate of this compound formation are significantly influenced by the conditions of the chemical environment, including pH, temperature, and the presence of other chemical species that can act as catalysts or inhibitors.

The pH of the reaction medium plays a critical role in the kinetics of nitrosation. The formation of N-nitrosamines from secondary amines and nitrite (B80452) generally shows a pH optimum. While acidic conditions are necessary to form the active nitrosating agent from nitrite (e.g., nitrous acid), very low pH can be counterproductive. This is because at very low pH, the secondary amine precursor becomes protonated, rendering its lone pair of electrons on the nitrogen atom unavailable for reaction with the nitrosating agent. For many nitrosation reactions, the optimal pH is typically in the range of 3 to 4.

| > 4 | Low concentration of active nitrosating species | Amine is mostly unprotonated (active) | Low |

Note: This table represents the general principles of nitrosation of secondary amines. Specific optimal pH may vary for the formation of this compound.

Temperature is another crucial factor influencing the rate of N-nitrosamine formation. Generally, an increase in temperature will increase the reaction rate, leading to higher yields of the N-nitrosamine in a shorter period. For instance, the synthesis of the precursor 3-methylamino-1,2-propanediol involves specific temperature controls, with stages at 40-50°C and 55-65°C to ensure a high-purity product. It can be inferred that the subsequent nitrosation to form this compound would also be temperature-dependent.

Certain additives can either catalyze or inhibit the formation of N-nitrosamines.

Catalysts: Some substances can accelerate the nitrosation reaction.

Inhibitors: Conversely, various compounds can inhibit nitrosamine (B1359907) formation. These often work by competing for the nitrosating agent.

Table 2: General Effects of Temperature and Additives on Nitrosation

Factor Condition General Effect on N-Nitrosamine Formation
Temperature Increase Increases reaction rate and yield
Decrease Decreases reaction rate and yield
Additives Catalysts (e.g., certain metal ions) Increases reaction rate

Note: This table outlines general trends. The specific impact of temperature and additives on the formation of this compound would require dedicated experimental studies.

Metabolic Activation and Biotransformation of N Nitrosomethyl 2,3 Dihydroxypropylamine

Enzymatic Pathways of Bioactivation in Animal Models

The bioactivation of N-Nitrosomethyl-2,3-dihydroxypropylamine is a crucial initial step for its potential biological effects. This process is primarily mediated by enzymes that introduce an oxygen atom into the molecule, rendering it chemically unstable and reactive.

The principal route of metabolic activation for many nitrosamines, including this compound, is through α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov This enzymatic reaction involves the hydroxylation of a carbon atom adjacent (in the α-position) to the N-nitroso group. For this compound, this can occur on either the methyl or the 2,3-dihydroxypropyl side chain.

Research on related long-chain nitrosamines has demonstrated the specific involvement of CYP isoforms such as CYP2B1 and CYP2E1 in catalyzing α-hydroxylation. nih.gov While direct studies on this compound are limited, it is mechanistically plausible that these or similar CYP enzymes are responsible for its bioactivation. The rate and extent of α-hydroxylation can be influenced by structural features of the nitrosamine (B1359907), such as steric hindrance around the α-carbon, which can affect the molecule's affinity for the active site of the CYP enzyme. nih.gov

The product of α-hydroxylation is a highly unstable α-hydroxynitrosamine, also known as a carbinolamine. nih.gov In the case of this compound, α-hydroxylation of the methyl group would yield an N-(hydroxymethyl)-N-(2,3-dihydroxypropyl)nitrosamine intermediate.

These carbinolamines are transient and undergo spontaneous, non-enzymatic decomposition. This decomposition is a critical step, as it leads to the formation of electrophilic intermediates. The breakdown of the α-hydroxynitrosamine can generate a diazohydroxide, which can then yield a highly reactive diazonium ion. This cascade of reactions ultimately produces alkylating agents capable of interacting with cellular macromolecules.

Comparative Biotransformation Capacities Across Different Animal Species and Tissue Types (in vitro and in vivo studies)

The biotransformation of xenobiotics, including nitrosamines, can exhibit significant variability across different animal species and within different tissues of the same animal. These differences are often attributable to variations in the expression and activity of metabolic enzymes.

In vitro studies using liver microsomes from various species are a common method to assess these differences. nih.gov For instance, research on the metabolism of other complex nitrosamines has revealed marked species-specific differences between hamsters and rats. nih.gov These studies have shown that the balance between different metabolic pathways, such as glucuronidation and sulfation, can vary significantly. nih.gov For example, hamster liver cytosol has been shown to be more efficient at sulfating certain β-hydroxynitrosamines compared to rat liver cytosol. nih.gov

While direct comparative metabolic data for this compound is not extensively documented, it is reasonable to infer that its metabolism would also be subject to such species and tissue-specific variations. The expression levels of relevant CYP450 isozymes in the liver, lung, and other tissues will likely dictate the local rate of bioactivation. nih.gov For example, studies with other nitrosamines have shown that liver microsomes from different species, such as rats and humans, can metabolize these compounds at different rates.

Potential Species-Dependent Metabolic Pathways for Nitrosamines

Metabolic PathwayObserved Species Differences in Related CompoundsPotential Implication for this compound
α-Hydroxylation (CYP-mediated)Different CYP isoform profiles in rats vs. hamsters vs. humans. nih.govnih.govRate of bioactivation could vary significantly between species.
GlucuronidationRat liver exhibits higher glucuronyl transferase activity for some nitrosamines than hamster liver. nih.govDetoxification via glucuronide conjugation may be more prominent in certain species.
SulfationHamster liver shows higher sulfotransferase activity for certain β-hydroxynitrosamines compared to rat liver. nih.govThe role of sulfation in the metabolism of this compound could be species-dependent.

Identification of Excreted Metabolites in Biological Fluids of Research Animals

The identification of metabolites in biological fluids such as urine provides crucial insights into the metabolic fate of a compound. For this compound, it is anticipated that both the parent compound and its various metabolites would be excreted in the urine.

Studies on the metabolism of N-nitrosobis(2-hydroxypropyl)amine (ND2HPA) in rats have detected N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA), a closely related compound, in the urine. nih.gov This finding strongly suggests that this compound, being a dihydroxy- analog, would also be found in the urine of animals exposed to its parent compounds.

Furthermore, a common detoxification pathway for nitrosamines bearing hydroxyl groups is conjugation with glucuronic acid. Research on other hydroxy-nitrosamines has demonstrated that their β-glucuronide conjugates are major urinary metabolites. nih.gov Therefore, it is highly probable that this compound undergoes glucuronidation at one or both of its hydroxyl groups, leading to the excretion of its glucuronide conjugate(s).

Other potential urinary metabolites could arise from further oxidation or degradation of the parent compound and its initial metabolites.

Anticipated Urinary Metabolites of this compound in Research Animals

MetaboliteBasis for AnticipationReference
Unchanged this compoundIncomplete metabolism is common for many xenobiotics. nih.gov
This compound-glucuronideGlucuronidation is a major detoxification pathway for hydroxylated nitrosamines. nih.govnih.gov
N-nitrosomethyl(2-hydroxypropyl)amine (NM2HPA)Detected as a urinary metabolite of the parent compound ND2HPA in rats. nih.gov

Mechanistic Insights into the Biological Activity of N Nitrosomethyl 2,3 Dihydroxypropylamine

Genotoxicity and Mutagenicity Mechanisms in Non-Human Biological Systems

N-Nitrosomethyl-2,3-dihydroxypropylamine, also referred to in scientific literature as N-nitrosomethyl-(2-hydroxypropyl)amine (MHP) or NMHPA, is a significant metabolite of the potent carcinogen N-nitrosobis(2-hydroxypropyl)amine (BHP). Its biological activity is intrinsically linked to its capacity to induce genetic damage.

Molecular Adduct Formation with Nucleic Acids (DNA and RNA)

The genotoxicity of this compound stems from its metabolic activation into a reactive electrophile, a methyldiazonium ion. This ion is a potent alkylating agent that covalently binds to nucleophilic sites on nucleic acid bases. While direct studies isolating adducts from this compound alone are not extensively detailed, significant insights can be drawn from studies of its parent compound, BHP.

Following administration of BHP to rodents, both methyl and hydroxypropyl DNA adducts are formed in various tissues. The formation of methyl adducts is logically attributed to the metabolic pathway that produces this compound. The primary DNA adducts formed through this methylation process include N7-methylguanine (N7-MeG) and the highly mutagenic O⁶-methylguanine (O⁶-MeG). nih.govnih.gov Studies on other N-methyl nitrosamines demonstrate that these alkylating agents can form adducts at all oxygen and nitrogen atoms of purines and pyrimidines. nih.gov For instance, N-nitrosodimethylamine (NDMA) is known to produce N7-MeG, N3-methyladenine (N3-MeA), and O⁶-MeG as its most abundant DNA lesions. nih.gov It is therefore mechanistically consistent that this compound, upon activation, generates a similar profile of methyl-DNA adducts.

While DNA alkylation is well-documented, information regarding the formation of RNA adducts by this compound is not prominently available in the reviewed literature. However, studies with other alkylating agents have shown that RNA is also a target, and the formation of lesions like 7-methylguanine (B141273) in RNA can occur. dntb.gov.ua

Induction of DNA Damage and Repair Pathways in Cellular Models

The formation of DNA adducts by this compound initiates a cascade of cellular responses, primarily the induction of DNA damage and the activation of repair pathways. The covalent modification of DNA bases can lead to single-strand breaks (SSB) and other forms of damage that disrupt normal cellular processes. nih.gov

Studies on related methylating nitrosamines provide a framework for understanding this process. For example, N-nitrosomethyl(2-oxopropyl)amine (MOP), a compound structurally similar to this compound, was shown to induce significantly more DNA damage than its parent compound, N-nitrosobis(2-oxopropyl)amine (BOP), which is consistent with its greater carcinogenic potency. nih.gov This suggests that as a metabolite, this compound is a key mediator of the DNA damage induced by its parent compound, BHP.

Cells possess a range of DNA repair mechanisms to counteract the effects of alkylating agents. The primary pathway for repairing N-methylated adducts like N7-MeG and N3-MeA is Base Excision Repair (BER). nih.gov For the highly mutagenic O⁶-MeG adducts, the principal repair mechanism involves the O⁶-methylguanine-DNA methyltransferase (MGMT) protein, which directly removes the methyl group from guanine. nih.govnih.gov The involvement of other repair pathways, such as those involving Poly (ADP-ribose) polymerase-1 (PARP-1), has also been demonstrated for BHP-induced damage, where PARP-1 deficient mice showed increased susceptibility to liver cancer. nih.gov The efficiency and capacity of these repair pathways in a given tissue are critical determinants of whether the DNA damage persists and leads to mutations.

Mutagenic Potency in Bacterial and Mammalian Cell Assays

This compound has demonstrated clear mutagenic activity in various non-human biological systems, a key indicator of its carcinogenic potential. Its mutagenicity is dependent on metabolic activation, meaning it requires conversion by enzymes (typically from a liver or lung S9 fraction) into its ultimate reactive form.

In bacterial assays, this compound was found to be mutagenic in the Salmonella typhimurium assay (Ames test) when activated by a 9000 x g supernatant from rat liver. nih.gov

Crucially, its mutagenic potential has also been confirmed in mammalian cells. A study utilizing a hamster liver cell-mediated V79 Chinese hamster cell assay demonstrated that this compound is mutagenic. nih.gov In this assay, the relative mutagenic potency of several related nitrosamines was compared, providing valuable insight into their biological activity.

Table 1: Relative Mutagenic Potency of this compound and Related Compounds

CompoundAbbreviationRelative Mutagenicity in V79 Cell Assay nih.govRelative Mutagenicity in Ames Assay nih.gov
N-nitrosomethyl-2-oxopropylamineMOP+++++++
This compoundMHP+++++++
N-nitrosobis(2-oxopropyl)amineBOP+++++
N-nitroso(2-hydroxypropyl)(2-oxopropyl)amineHPOP++++++
N-nitrosobis(2-hydroxypropyl)amineBHP+++

This table illustrates the comparative mutagenic potency based on findings from Langenbach et al. (1980). The number of '+' symbols indicates the relative strength of the mutagenic response. The V79 cell assay results showed a better correlation with the known carcinogenic potency of these compounds in hamsters. nih.gov

Mechanisms of Organotropic Effects in Rodent Carcinogenesis Models

The carcinogenicity of this compound is not uniform throughout the body; instead, it exhibits a distinct organotropic effect, primarily targeting the lung in rats. This tissue specificity is a hallmark of many nitrosamines and is governed by a combination of metabolic and DNA repair factors.

Tissue-Specific Metabolic Activation and Detoxification Pathways

The organ-specific carcinogenic effects of this compound are critically dependent on where it is metabolically activated. As a metabolite of BHP, its formation occurs in tissues that possess the necessary enzymatic machinery. Studies have shown that after administration of BHP, the parent compound and its metabolites are found in target organs like the lung and liver. nih.govcapes.gov.br

The metabolic activation of N-methyl nitrosamines into methylating agents is primarily catalyzed by cytochrome P450 (CYP) enzymes via α-hydroxylation. nih.govnih.gov While the specific CYP isozymes responsible for the conversion of BHP to this compound in the lung have not been definitively identified, studies with other nitrosamines show that enzymes like CYP2E1 and CYP2A6 are major contributors to their activation. nih.gov The expression levels and activity of these enzymes in different tissues can therefore dictate the local concentration of the ultimate carcinogen. For example, the lung possesses CYP enzymes capable of metabolizing nitrosamines, which is consistent with it being a target organ. nih.gov

Conversely, detoxification pathways also play a crucial role. These can include conjugation reactions, such as glucuronidation, which render the compound more water-soluble and facilitate its excretion. The balance between metabolic activation and detoxification in a specific tissue is a key determinant of the level of DNA damage that will occur.

Correlation of DNA Adduct Persistence with Target Organ Tropism

The ultimate factor driving organ-specific cancer is not just the initial level of DNA damage, but the persistence of critical, mutagenic DNA adducts in the target cells. If the rate of adduct formation overwhelms the capacity of the tissue's DNA repair systems, these lesions can persist through cell replication, leading to fixed mutations in critical genes.

In the context of this compound, its potent lung carcinogenicity in rats is strongly linked to the formation and persistence of O⁶-methylguanine (O⁶-MeG) adducts in lung tissue. Studies with the parent compound, BHP, have shown that while DNA methylation occurs in multiple organs, the levels and persistence can differ. nih.gov In rats treated with BHP, O⁶-MeG levels in the lung were found to be similar to those of O⁶-hydroxypropylguanine, another adduct formed by BHP. nih.gov

Research on the tobacco-specific lung carcinogen NNK provides a powerful parallel. Chronic exposure to NNK leads to a steady accumulation of O⁶-MeG in the lungs of rats, which is accompanied by a depletion of the MGMT repair enzyme. nih.gov This accumulation and persistence of promutagenic adducts directly correlate with tumor induction in the lung. nih.gov It is highly probable that a similar mechanism underlies the potent lung carcinogenicity of this compound. The sustained presence of O⁶-MeG, resulting from the metabolic activation of this compound in the lung and potentially inefficient repair, likely drives the G-to-A transition mutations in key proto-oncogenes or tumor suppressor genes, initiating the carcinogenic process in this specific organ.

Histopathological Characterization of Neoplastic Lesions in Animal Studies

The carcinogenic properties of this compound and related N-nitrosopropylamines have been investigated in various animal models, leading to the detailed histopathological characterization of induced neoplastic lesions. These studies are crucial for understanding the specific cellular changes and tumor types that arise from exposure to these compounds. The primary targets for carcinogenesis by these agents are the pancreas and the lung, with lesions also observed in the liver and kidneys.

In studies involving related compounds such as N-nitrosomethyl(2-hydroxypropyl)amine (MHP) and N-nitrosomethyl(2-oxopropyl)amine (MOP), significant neoplastic changes have been documented in Syrian hamsters and Wistar rats.

In Syrian hamsters, MOP has been identified as a potent pancreatic carcinogen. nih.gov Histopathological examination reveals the induction of ductular adenomas and adenocarcinomas in the pancreas. nih.gov These tumors originate from the pancreatic ductal epithelium. In some cases, marked atypical hyperplasia, which is nearly indistinguishable from carcinoma in situ, precedes the development of infiltrating adenocarcinoma. nih.gov Beyond the pancreas, MOP also induces tumors in the liver, kidneys, and the vascular system. nih.gov A notable finding is the high incidence of nasal cavity tumors in MOP-treated hamsters, a characteristic not observed with similar compounds like N-nitrosobis(2-oxopropyl)amine (BOP). nih.gov

In Wistar rats, the lung is a primary target organ for these nitrosamines. nih.gov Intraperitoneal injection of MHP and other related nitrosamines leads to a dose-dependent induction of lung tumors. nih.gov Histopathologically, these are characterized as both benign adenomas and malignant carcinomas. nih.gov MHP, in particular, has been noted as a potent lung carcinogen, inducing a high incidence of lung carcinomas. nih.gov Neoplasms have also been observed, albeit at lower frequencies, in the kidney, urinary bladder, esophagus, and intestine of treated rats. nih.gov

The histopathological findings from these animal studies are summarized in the interactive data table below, providing a clear overview of the target organs and the types of neoplastic lesions induced by this compound's structural analogs.

Table 1: Histopathological Characterization of Neoplastic Lesions Induced by N-Nitrosopropylamine Analogs in Animal Studies

Animal Model Compound Target Organ(s) Histopathological Findings
Syrian Hamster N-nitrosomethyl(2-oxopropyl)amine (MOP) Pancreas Ductular Adenomas, Adenocarcinomas, Atypical Hyperplasia, Carcinoma in situ
Syrian Hamster N-nitrosomethyl(2-oxopropyl)amine (MOP) Liver, Kidneys, Vascular System, Nasal Cavity Tumors
Wistar Rat N-nitrosomethyl(2-hydroxypropyl)amine (MHP) Lung Adenomas, Carcinomas
Wistar Rat N-nitrosomethyl(2-hydroxypropyl)amine (MHP) Kidney, Urinary Bladder, Esophagus, Intestine Neoplasms
Syrian Hamster N-nitrosobis(2-hydroxypropyl)amine (BHP) Pancreas Infiltrating Adenocarcinoma

Advanced Research Directions and Challenges in N Nitrosomethyl 2,3 Dihydroxypropylamine Studies

Development of Hyphenated Analytical Techniques for Enhanced Sensitivity and Specificity in Complex Matrices

A primary challenge in the study of N-Nitrosomethyl-2,3-dihydroxypropylamine is its accurate detection and quantification at trace levels in complex matrices such as pharmaceutical formulations, food products, and biological samples. The development of highly sensitive and specific analytical methods is paramount.

Hyphenated analytical techniques, which combine two or more analytical methods, offer the most promising solutions. The most widely used and effective of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govacs.orgresearchgate.net These methods provide the necessary separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Challenges and Future Research Directions:

Method Development for a Polar Compound: this compound possesses hydroxyl groups, making it more polar than many simple nitrosamines. This polarity can pose challenges for traditional GC-MS analysis, which often requires derivatization to improve volatility. Future research should focus on developing robust LC-MS/MS methods tailored to the polarity of this compound, optimizing chromatographic conditions to achieve good peak shape and separation from matrix interferences. sepscience.com

Matrix Effects: Complex sample matrices can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. sciex.com A critical area of research is the development of effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), specifically optimized for this compound to minimize matrix effects. qascf.com

Low-Level Detection: Regulatory limits for nitrosamines are often in the nanogram per day range, necessitating analytical methods with extremely low limits of detection (LOD) and quantification (LOQ). acs.orgchromatographyonline.com Achieving these low levels for this compound will require the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) with optimized instrument parameters. nih.govchromatographyonline.com

Availability of Standards: A significant hurdle for quantitative analysis is the availability of certified reference standards for this compound and its isotopically labeled internal standards. Future efforts should include the synthesis and certification of these materials to ensure accurate and reliable quantification.

Table 1: Comparison of Analytical Techniques for Nitrosamine (B1359907) Analysis

TechniqueAdvantagesDisadvantagesApplicability to this compound
GC-MS High chromatographic resolution for volatile compounds.May require derivatization for polar compounds; potential for thermal degradation of analytes.Less suitable without derivatization due to the compound's polarity.
LC-MS/MS Suitable for a wide range of polarities; high sensitivity and specificity.Susceptible to matrix effects; mobile phase composition can affect ionization.Highly applicable and the most promising technique for direct analysis.
LC-HRMS Provides high mass accuracy for confident identification; can aid in structural elucidation of unknown related impurities.Higher instrument cost; data processing can be more complex.Very useful for confirmation and in research settings to identify transformation products.
Capillary Electrophoresis (CE)-MS High separation efficiency; low sample and reagent consumption.Lower sensitivity compared to LC-MS; less robust for complex matrices.Potentially useful for specific applications but may lack the required sensitivity for trace analysis. nih.gov

In-depth Investigation of Novel or Undescribed Formation Pathways

The primary formation pathway for N-nitrosamines involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrite (B80452), under acidic conditions. acs.orgresearchgate.netnih.gov For this compound, the precursor amine would be N-methyl-2,3-dihydroxypropylamine. While this pathway is well-established, the investigation into novel or undescribed formation routes is a critical area of research.

Challenges and Future Research Directions:

Identification of Precursors: A key challenge is identifying all potential sources of the N-methyl-2,3-dihydroxypropylamine precursor. This could be a starting material, an impurity in raw materials, or a degradation product of another chemical. Future research should involve thorough profiling of raw materials and finished products to identify and quantify this precursor.

Alternative Nitrosating Agents: While nitrite is the most common nitrosating agent, other species can also lead to nitrosamine formation. These can include nitrogen oxides (NOx) present in the environment or generated during manufacturing processes. researchgate.netresearchgate.net Research is needed to understand if such alternative pathways are relevant for the formation of this compound.

Influence of Formulation and Storage: The formulation of a product, including the excipients and water content, can significantly influence the rate of nitrosamine formation during manufacturing and storage. acs.org Future studies should investigate the impact of different pharmaceutical excipients on the stability of this compound and its potential formation over time.

Degradation-Induced Formation: It is possible that this compound could be formed from the degradation of a more complex molecule that contains the necessary structural motifs. acs.org Investigating the degradation pathways of relevant active pharmaceutical ingredients or other chemicals under various stress conditions (e.g., heat, light, humidity) is an important research direction.

Table 2: Factors Influencing Nitrosamine Formation

FactorDescriptionRelevance to this compound
pH The rate of nitrosation is highly pH-dependent, often maximizing under acidic conditions. researchgate.netThe optimal pH for the formation from its precursor amine and nitrite needs to be determined.
Temperature Higher temperatures can accelerate the rate of nitrosamine formation. nih.govManufacturing and storage conditions should be evaluated for their potential to promote formation.
Presence of Catalysts/Inhibitors Certain compounds can catalyze or inhibit the nitrosation reaction.The effect of common formulation components on the formation of this specific nitrosamine is unknown.
Concentration of Precursors The rate of formation is dependent on the concentration of both the amine and the nitrosating agent. acs.orgQuantifying the levels of N-methyl-2,3-dihydroxypropylamine and nitrosating agents in relevant materials is crucial for risk assessment.

Integration of Multi-Omics Data (e.g., Genomics, Proteomics, Metabolomics) to Elucidate Biological Mechanisms

Understanding the biological mechanisms through which this compound may exert toxicity is a significant challenge, primarily due to a lack of specific studies on this compound. The integration of multi-omics data offers a powerful approach to bridge this knowledge gap. Toxicogenomics, which combines toxicology with genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to chemical exposure. nih.govnih.govberkeley.edunih.govnih.govrsc.org

Challenges and Future Research Directions:

Lack of Compound-Specific Data: There is a clear absence of any multi-omics studies specifically investigating this compound. This is the most significant challenge.

Genomics: Future research should employ transcriptomics (e.g., RNA-Seq) to identify changes in gene expression in relevant cell models or in vivo systems exposed to this compound. This can help identify key pathways that are perturbed, such as those related to DNA repair, oxidative stress, and cell cycle control.

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of altered gene expression. nih.gov This could reveal specific enzymes involved in the metabolic activation or detoxification of this compound.

Metabolomics: Metabolic profiling can identify changes in the levels of endogenous metabolites following exposure, offering a snapshot of the physiological state of the cell. wikipedia.orgresearchgate.netmdpi.com This could reveal biomarkers of exposure or early indicators of toxicity.

Data Integration: The ultimate challenge and research goal is to integrate data from these different "omics" platforms to construct a comprehensive model of the biological mechanisms of action of this compound. This integrated approach can provide a more complete understanding of its potential carcinogenicity and help in risk assessment.

Utilization of in Silico Modeling for Reaction Mechanism Prediction and Metabolite Fate

In silico, or computational, modeling provides a powerful and cost-effective means to predict the properties and behavior of chemicals, including their reaction mechanisms and metabolic fate. nih.govnih.govinstem.comyoutube.com For a compound with limited experimental data like this compound, in silico approaches are invaluable for prioritizing experimental studies and for risk assessment.

Challenges and Future Research Directions:

Model Applicability: Many existing in silico models for nitrosamine carcinogenicity are based on a limited set of simple nitrosamines. acs.orgnih.gov A key challenge is to validate the applicability of these models to a more complex structure like this compound.

Reaction Mechanism Prediction: Quantum mechanical calculations can be used to model the reaction pathways for the formation of this compound, providing insights into the reaction kinetics and thermodynamics. nih.gov This can help to predict the likelihood of its formation under different conditions.

Metabolite Prediction: Computational tools can predict the likely metabolites of this compound. biorxiv.org A crucial metabolic activation step for many nitrosamines is α-hydroxylation, which is mediated by cytochrome P450 enzymes. researchgate.netacs.orgnih.gov In silico models can predict the likelihood of α-hydroxylation at the carbon atoms adjacent to the nitroso group, which is a key step in its potential carcinogenic mechanism. usp.orgchemrxiv.org

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the carcinogenic potency of this compound based on its chemical structure. youtube.com These predictions can be used to estimate an acceptable intake limit in the absence of robust in vivo carcinogenicity data. nih.gov

Table 3: In Silico Tools and Their Applications in this compound Studies

In Silico ToolApplicationRelevance to this compound
Quantum Mechanics (QM) Calculation of reaction energies and barriers.Predict the feasibility and kinetics of formation pathways. nih.gov
Metabolism Prediction Software (e.g., BioTransformer) Predicts potential metabolites from enzymatic reactions.Identify likely metabolic products for subsequent analytical targeting. biorxiv.org
QSAR Models Predicts toxicity based on chemical structure.Estimate carcinogenic potential and aid in setting preliminary safety limits. youtube.com
Molecular Docking Simulates the binding of a molecule to a protein.Investigate the interaction with metabolic enzymes like cytochrome P450s.

Q & A

Basic: What analytical methods are recommended for detecting N-Nitrosomethyl-2,3-dihydroxypropylamine in complex matrices?

Methodological Answer:
Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for nitrosamines. Key steps include:

  • Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological or environmental matrices.
  • Chromatography : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate the analyte from interferents.
  • Mass Spectrometry : Operate in multiple reaction monitoring (MRM) mode, monitoring transitions such as m/z 162.1 → 117.1 (quantifier) and 162.1 → 89.1 (qualifier) .
  • Validation : Follow USEPA Method 521 guidelines for nitrosamine analysis, ensuring limits of detection (LOD) ≤ 1 ng/mL and precision (RSD < 15%) .

Basic: How should this compound be stored to maintain stability during experiments?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber glass vials to prevent thermal degradation and photolysis .
  • Solvent : Dissolve in methanol or acetonitrile (1–10 mg/mL) to avoid hydrolysis; avoid aqueous solutions unless stabilized at pH 4–5.
  • Handling : Use inert atmospheres (argon/nitrogen) during aliquot preparation to minimize oxidative side reactions .
    Physical Properties :
PropertyValueSource
Molecular Weight162.19 g/mol
AppearanceLiquid
StabilityLabile above 25°C

Advanced: What experimental strategies can suppress this compound formation in amine-rich reactions?

Methodological Answer:

  • pH Control : Maintain reaction pH < 3 using ascorbic or citric acid to inhibit nitrosating agents (e.g., NO⁺) .
  • Scavengers : Add sulfamic acid (1–5 mM) to quench residual nitrites, a common precursor in nitrosation .
  • Temperature : Conduct reactions at <10°C to slow kinetics of nitrosamine formation .
  • Process Monitoring : Use real-time UV-Vis spectroscopy (λ = 230–250 nm) to track nitrosamine accumulation and adjust conditions dynamically .

Advanced: How do structural features (e.g., hydroxyl groups) influence the carcinogenicity of this compound compared to analogs?

Methodological Answer:

  • Metabolic Activation : Hydroxyl groups enhance solubility but may reduce hepatic stability. Comparative studies with N-Nitrosodi-n-propylamine (NDPA) show slower cytochrome P450-mediated activation (e.g., CYP2E1), delaying DNA alkylation .
  • Genotoxicity Assays : Use Ames tests (TA1535 strain) with S9 metabolic activation. Hydroxyl groups correlate with lower mutagenic potency (e.g., 50% reduction vs. NDMA) due to reduced electrophilicity .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict tumorigenic dose (TD₅₀). Hydroxyl substitution increases TD₅₀ by ~2-fold compared to non-polar analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators (NIOSH-approved N95) for aerosol-prone procedures .
  • Spill Management : Absorb spills with vermiculite, place in sealed containers, and dispose as hazardous waste (EPA Hazard Class 5-NS-2-II) .
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .

Advanced: How can researchers resolve discrepancies in reported carcinogenicity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate studies using benchmark dose (BMD) modeling to account for non-linear thresholds.
  • Species-Specific Metabolism : Compare rodent vs. human liver microsome data to identify metabolic differences (e.g., glucuronidation rates) .
  • Confounding Factors : Control for co-exposure to other nitrosamines (e.g., NDMA) in animal studies using LC-MS/MS-based speciation .

Basic: What regulatory guidelines apply to this compound in pharmaceutical impurity profiling?

Methodological Answer:

  • EMA/FDA Limits : Adhere to permissible daily exposure (PDE) limits of ≤10 ng/day for nitrosamines in drugs. Validate methods per ICH Q2(R1) .
  • Forced Degradation : Conduct stress testing (acid/base/oxidizing conditions) to simulate nitrosamine formation pathways in drug formulations .

Advanced: What computational tools predict the environmental persistence of this compound?

Methodological Answer:

  • EPI Suite : Estimate biodegradation (BIOWIN) and hydrolysis half-lives. Hydroxyl groups reduce log Kow (predicted −0.5), suggesting moderate water solubility and persistence .
  • Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to model adsorption coefficients (Koc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.